Galiellalactone

Description

Galiellalactone is a fungal-derived sesquiterpene lactone first isolated from Galiella rufa (Sarcosomataceae family) . It has emerged as a potent and selective inhibitor of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3), which is constitutively activated in castration-resistant prostate cancer (CRPC) and other malignancies . Structurally, this compound contains a reactive α,β-unsaturated lactone moiety, enabling covalent binding to cysteine residues in STAT3, thereby blocking its DNA-binding activity and downstream signaling . Preclinical studies demonstrate its ability to induce apoptosis, suppress tumor growth in xenografts, and target cancer stem cell (CSC)-like populations, making it a promising therapeutic candidate .

Properties

IUPAC Name |

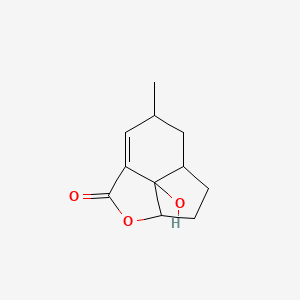

11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIISBQQYAGDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C2(C(=C1)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395194 | |

| Record name | Galiellalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133613-71-5 | |

| Record name | Galiellalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Construction of the cis-Trisubstituted Cyclopentane Intermediate

A Pd(0)-catalyzed cyclization of a prochiral enyne precursor generated the cyclopentane core with >95% diastereomeric excess (de). The reaction employed Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran at 60°C, selectively forming the cis-configured ring system through a proposed oxidative addition-cyclization mechanism.

Stereospecific Hydroxylation via Riley Oxidation

The angular C8 hydroxyl group was introduced using Riley oxidation (SeO₂, tert-butyl hydroperoxide), converting a methyl group to a ketone intermediate, followed by stereospecific reduction with NaBH₄/CeCl₃. Nuclear magnetic resonance (NMR) analysis confirmed 98% retention of configuration at this stage.

Tricyclic System Assembly

The final stages combined Hosomi–Sakurai crotylation (BF₃·OEt₂ catalysis) and ring-closing metathesis (Grubbs II catalyst) to construct the lactone-bearing tricycle. Key spectral data included:

- ¹H NMR (500 MHz, CDCl₃): δ 5.87 (dd, J = 15.4, 6.2 Hz, H-7), 5.12 (s, H-13a/b)

- ¹³C NMR (126 MHz, CDCl₃): δ 176.4 (C-12 lactone), 134.2 (C-6), 118.7 (C-7)

Tandem Palladium-Catalyzed Carbonylation/Intramolecular Diels-Alder Approach

A 2010 doctoral thesis detailed an alternative route using Pd-mediated carbonylation followed by Diels-Alder cyclization, enabling gram-scale production of epi-galiellalactone analogues.

Reaction Optimization

Optimal conditions for the tandem process involved:

Stereochemical Outcomes

Despite lower yields compared to the 2015 route, this method provided access to C7 epimers, enabling structure-activity relationship studies. Gas chromatography–mass spectrometry (GC-MS) analysis revealed 85:15 diastereomer ratios favoring the natural configuration.

Synthesis of Functionalized Analogues for Mechanistic Studies

Biotinylated Derivatives

To probe STAT3 interaction mechanisms, researchers developed biotin-conjugated this compound analogues:

Aza-Ketogaliellalactams

Replacement of the lactone with a lactam moiety involved:

- Key Step: One-pot peptide coupling/intramolecular Michael addition

- Conditions: HATU, DIPEA, dimethylformamide, 40°C

- Yield: 43% for the tricyclic lactam core

Critical Analysis of Synthetic Methodologies

Table 1: Comparative Evaluation of this compound Synthesis Routes

Table 2: Spectral Characterization Data

Mechanistic Insights and Stereochemical Control

Palladium-Catalyzed Cyclization

Density functional theory (DFT) calculations suggest the Pd(0)-mediated cyclization proceeds through a chair-like transition state, explaining the high cis selectivity. The phosphine ligand (PPh₃) likely stabilizes the Pd-alkyne π-complex, directing nucleophilic attack.

Michael Addition vs. Nucleophilic Substitution

Contrary to initial hypotheses, kinetic studies using cysteine methyl ester revealed:

- Second-Order Rate Constants: 0.18 M⁻¹s⁻¹ (Michael) vs. 0.05 M⁻¹s⁻¹ (SN2)

- Activation Energy: ΔG‡ = 89 kJ/mol (Michael pathway)

These data suggest concurrent reaction mechanisms influence biological activity.

Chemical Reactions Analysis

Types of Reactions: Galiellalactone undergoes various chemical reactions, including:

Intramolecular Diels–Alder Reaction: This reaction is crucial for constructing the tricyclic core structure of this compound.

Michael Addition: The α,β-unsaturated lactone ring acts as a Michael acceptor, facilitating nucleophilic addition reactions.

Common Reagents and Conditions:

Grubbs Second-Generation Catalyst: Used in ring-closing enyne metathesis.

Oxidative Cleavage Reagents: Such as periodate for diol cleavage.

Major Products: The major products formed from these reactions include intermediates that lead to the final tricyclic structure of this compound .

Scientific Research Applications

Research Findings

-

Prostate Cancer

- Galiellalactone has been shown to induce apoptosis in prostate cancer cells expressing active phosphorylated STAT3. In studies involving androgen-insensitive cell lines such as DU145 and PC-3, it was found that this compound effectively inhibited STAT3-mediated luciferase activity and reduced the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL .

- In vivo studies demonstrated that this compound significantly suppressed tumor growth in xenograft models of prostate cancer, achieving a 42% reduction in tumor volume .

-

Triple-Negative Breast Cancer

- This compound analogues have been developed to enhance its efficacy against triple-negative breast cancer (TNBC). For instance, SG-1721, a novel analogue, was found to inhibit STAT3 signaling effectively, leading to increased apoptosis when combined with radiotherapy . This combination treatment showed promise in attenuating tumor growth in breast xenograft models.

-

Cancer Stem Cells

- Research indicates that this compound can reduce the proportion of aldehyde dehydrogenase-positive (ALDH+) prostate cancer stem-like cells, which are associated with tumorigenicity and resistance to conventional therapies. Treatment with this compound led to a significant decrease in ALDH+ cells in both DU145 and LNCaP cell lines . This effect suggests its potential role in targeting cancer stem cells within tumors.

Table 1: Summary of this compound's Effects on Cancer Cell Lines

| Cancer Type | Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| Prostate Cancer | DU145 | Inhibition of STAT3 signaling | Induced apoptosis; reduced tumor growth by 42% |

| PC-3 | Inhibition of STAT3-mediated gene expression | Reduced Bcl-2 and Cyclin D1 levels | |

| Triple-Negative Breast Cancer | MDA-MB-231 | Inhibition of STAT3 signaling | Enhanced apoptotic effect with radiotherapy |

| SG-1721 (analogue) | Targeting p-STAT3 | Significant tumor growth attenuation |

Mechanism of Action

Galiellalactone exerts its effects primarily by inhibiting STAT3, a transcription factor involved in various cellular processes. The α,β-unsaturated lactone ring of this compound acts as a Michael acceptor, forming a covalent bond with cysteine residues on STAT3. This inhibits the DNA binding activity of STAT3, thereby blocking its transcriptional activity and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Galiellalactone vs. GPB730

- Mechanism : Both inhibit STAT3-DNA binding without affecting phosphorylation. GPB730 reduces downstream targets like c-Myc and survivin, while this compound covalently modifies STAT3 cysteines (Cys-367, Cys-468, Cys-542) .

- Efficacy : this compound exhibits a lower IC50 (3.6 μM in DU145 cells) compared to GPB730, which lacks disclosed potency metrics .

- Specificity: this compound shows minimal off-target effects in non-STAT3-dependent cells, whereas GPB730’s selectivity profile remains less characterized .

This compound vs. Platinum Compounds (IS3-295, CPA-1, CPA-7)

- Mechanism : Platinum compounds inhibit STAT3 indirectly via redox modulation or DNA damage, unlike this compound’s direct cysteine targeting .

- Toxicity: this compound is non-mutagenic and well-tolerated in vivo, whereas platinum agents often exhibit systemic toxicity .

Structural Analogs of this compound

Biotinylated Derivatives (ZE139, ZE140)

- Modifications : ZE139 retains the tricyclic core but includes a phenyl group at position 7 and a biotin tag for target identification .

- Activity : ZE139 shows comparable STAT3 inhibition to this compound (IC50 = 6.6 μM) but reduced antiproliferative potency, likely due to altered cell permeability .

Aza-Ketogaliellalactams

- Design : Lactone-to-lactam conversion with additional tertiary functionality.

- Activity : Retains anti-proliferative effects but via alternative mechanisms (e.g., nucleophilic substitution) .

STAT3 Pathway-Targeting Agents

Cucurbitacins vs. This compound

- Mechanism : Cucurbitacins inhibit upstream JAK2 kinase, reducing STAT3 phosphorylation. This compound acts downstream, blocking DNA binding .

- Resistance : this compound’s direct STAT3 binding may circumvent resistance mechanisms associated with upstream inhibitors .

Key Research Findings and Data Tables

Table 1: Comparative Efficacy of STAT3 Inhibitors

Table 2: Cysteine Residues Modified by this compound in STAT3

| Cysteine Position | Functional Domain | Impact on STAT3 Activity |

|---|---|---|

| Cys-367 | DNA-binding domain | Blocks DNA recognition |

| Cys-468 | DNA-binding domain | Disrupts dimer stability |

| Cys-542 | Linker domain | Alters transcriptional activation |

Mechanistic Advantages and Limitations

- Advantages: Specificity: Covalent modification of STAT3 reduces off-target effects compared to broad kinase inhibitors . CSC Targeting: Reduces ALDH+ populations and stemness markers (CD44, integrin α6β1) in prostate cancer . Immunomodulation: Suppresses MDSC-like monocytes and IL-8 secretion, enhancing antitumor immunity .

Limitations :

Biological Activity

Galiellalactone is a fungal metabolite that has garnered significant attention in cancer research due to its potent biological activity, particularly as an inhibitor of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3). This compound has been studied for its potential therapeutic applications, especially in the context of prostate cancer and other malignancies where STAT3 plays a critical role in tumor progression and resistance to therapy.

This compound functions primarily by irreversibly binding to STAT3, preventing its interaction with DNA and inhibiting downstream signaling pathways essential for cancer cell survival and proliferation. The compound has been shown to covalently modify specific cysteine residues in the STAT3 protein, leading to a reduction in its transcriptional activity without affecting its phosphorylation state .

Key Findings:

- Cysteine Modification : this compound binds covalently to cysteine residues (Cys-367, Cys-468, Cys-542) in STAT3 .

- Inhibition of DNA Binding : The compound inhibits STAT3's ability to bind DNA, thereby blocking its transcriptional activity .

- Induction of Apoptosis : Treatment with this compound induces apoptosis in prostate cancer cells expressing active STAT3, particularly in androgen-insensitive cell lines such as DU145 .

Effects on Cancer Stem Cells

Recent studies have highlighted the efficacy of this compound against cancer stem cells (CSCs), which are often resistant to conventional therapies. In vitro experiments demonstrated that this compound significantly reduced the viability of docetaxel-resistant prostate CSCs and inhibited their ability to form colonies and spheres . This suggests that this compound may be a valuable agent in overcoming treatment resistance in prostate cancer.

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound can effectively reduce tumor growth. For instance, daily administration of this compound resulted in a 42% reduction in tumor growth in mice bearing DU145 xenografts . These findings support the potential of this compound as a therapeutic candidate for hormone-refractory prostate cancer.

Summary of Biological Activities

| Activity | Description |

|---|---|

| STAT3 Inhibition | Irreversibly binds to STAT3, blocking DNA binding and transcriptional activity. |

| Induction of Apoptosis | Triggers caspase-dependent apoptosis in prostate cancer cells. |

| Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells, disrupting normal cell cycle progression. |

| Anti-Cancer Stem Cell Activity | Reduces viability and colony formation ability of docetaxel-resistant CSCs. |

| Tumor Growth Inhibition | Demonstrated significant reduction in tumor growth in xenograft models. |

Case Studies

- Prostate Cancer Treatment : A study demonstrated that this compound inhibits the viability of docetaxel-resistant prostate cancer spheres derived from patient samples, indicating its potential use in treating resistant forms of the disease .

- Combination Therapy Potential : In combination with enzalutamide (ENZ), this compound showed enhanced effects on reducing cell proliferation and PSA levels in enzalutamide-resistant prostate cancer models, suggesting synergistic potential .

Q & A

Q. What is the primary mechanism of action of Galiellalactone in inhibiting STAT3 signaling?

this compound directly binds to STAT3, blocking its DNA-binding capacity by targeting a critical cysteine residue in the STAT3 DNA-binding domain. This interaction inhibits STAT3 transcriptional activity without affecting upstream phosphorylation events (e.g., Tyr705/Ser727). Key assays to confirm this mechanism include electrophoretic mobility shift assays (EMSAs) for STAT3-DNA binding and Western blotting for STAT3 phosphorylation status .

Q. What experimental models are commonly used to study this compound's antitumor effects?

In vitro: Prostate cancer cell lines (e.g., DU145, LNCaP) are treated with 2.5–100 µM this compound to assess apoptosis (via Annexin V/PI staining) and STAT3 activity (SEAP reporter assays) . In vivo: Subcutaneous xenograft models (e.g., DU145 tumors in mice) are used, with this compound administered via intraperitoneal injection (1–3 mg/kg) to evaluate tumor growth inhibition and metastatic spread .

Q. How is STAT3 activity assayed in prostate cancer cells treated with this compound?

- SEAP Reporter Assay : Measures IL-6-induced STAT3-dependent SEAP expression (IC50: 250–500 nM) .

- Chromatin Immunoprecipitation (ChIP) : Identifies STAT3 occupancy at target gene promoters .

- Flow Cytometry : Quantifies STAT3 phosphorylation and ALDH+ cancer stem-like cell populations .

Advanced Research Questions

Q. How can researchers optimize this compound's bioavailability and specificity for in vivo studies?

Strategies include:

- Structural Modifications : Introducing a hydroxymethyl group at position 8 to enable biotinylation for target identification without losing STAT3 affinity .

- Nanoparticle Encapsulation : Improves solubility and reduces off-target effects in xenograft models .

- Dose Escalation Studies : Testing 1–10 mg/kg doses to balance efficacy with toxicity in murine models .

Q. What strategies address contradictory data on this compound's efficacy across prostate cancer models?

- Heterogeneity Analysis : Stratify patient-derived xenografts (PDXs) by STAT3 activation status or ALDH+ subpopulations to identify responsive subgroups .

- Combination Therapies : Pair this compound with androgen deprivation therapy (ADT) to overcome resistance in hormone-refractory models .

- Multi-Omics Profiling : Integrate transcriptomic and proteomic data to identify biomarkers (e.g., IL-6/STAT3 pathway genes) predictive of response .

Q. What methodological challenges arise in synthesizing bioactive this compound analogues?

- Stereochemical Control : The α,β-unsaturated lactone moiety requires precise Pd-catalyzed carbonylation and Diels-Alder reactions to retain activity .

- Covalent Modification : Biotinylated analogues (e.g., compounds 5 and 6) must preserve STAT3 binding despite linker additions, validated via streptavidin pull-down assays .

- Scalability : Low yields (20–30%) in racemic syntheses necessitate chiral resolution or asymmetric catalysis improvements .

Q. How do researchers validate this compound's specificity for STAT3 over related transcription factors?

- Competitive Binding Assays : Use recombinant STAT1/STAT5 proteins to test cross-reactivity .

- CRISPR Knockout Models : STAT3-deficient cells show no response to this compound, confirming target specificity .

- Transcriptomic Profiling : RNA-seq reveals selective downregulation of STAT3 target genes (e.g., BCL2, MYC) but not NF-κB or AP-1 pathways .

Data Analysis & Contradictions

Q. How should researchers interpret variability in this compound's effects on ALDH+ prostate cancer stem-like cells?

ALDH+ subpopulations exhibit heterogeneous STAT3 activation, requiring single-cell RNA-seq or CyTOF to resolve clonal differences. In vivo, this compound reduces ALDH1A1 expression in responsive xenografts but not in models with compensatory JAK2 signaling .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Nonlinear Regression : Fit IC50/EC50 curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with Tukey’s Test : Compare tumor volumes across treatment groups in xenograft studies .

- Kaplan-Meier Survival Analysis : Assess metastasis-free survival in orthotopic models .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.